1,1-Dichlorohexane

Description

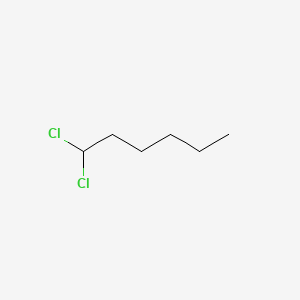

Structure

3D Structure

Properties

Molecular Formula |

C6H12Cl2 |

|---|---|

Molecular Weight |

155.06 g/mol |

IUPAC Name |

1,1-dichlorohexane |

InChI |

InChI=1S/C6H12Cl2/c1-2-3-4-5-6(7)8/h6H,2-5H2,1H3 |

InChI Key |

RQXXCWHCUOJQGR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

1,1-dichlorohexane chemical properties and reactivity

An In-depth Technical Guide to the Chemical Properties and Reactivity of 1,1-Dichlorohexane

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound (C₆H₁₂Cl₂). The document details its physical and chemical characteristics, summarizing quantitative data in a structured format. Key aspects of its reactivity, including nucleophilic substitution, hydrolysis to form hexanal (B45976), and elimination reactions, are discussed. Furthermore, this guide furnishes detailed experimental protocols for a plausible laboratory synthesis of this compound from hexanal and its subsequent analysis using Gas Chromatography-Mass Spectrometry (GC-MS). Visual diagrams generated using the DOT language are provided to illustrate core reactivity pathways and analytical workflows. Safety and handling information based on related halogenated hydrocarbons is also included to ensure safe laboratory practices.

Chemical and Physical Properties

This compound is a geminal dihalide, a class of organochlorine compounds where two chlorine atoms are attached to the same carbon atom. Its physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂Cl₂ | [1] |

| Molecular Weight | 155.07 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| CAS Number | 62017-16-7 | [3] |

| Density | 1.024 g/cm³ (estimate) | [4] |

| Boiling Point | 175.06 °C (estimate) | [4] |

| Melting Point | -48.02 °C (estimate) | [4] |

| Solubility | Sparingly soluble in water; soluble in alcohol, ether, and benzene. | [5][6] |

| Appearance | Colorless liquid (expected). | [6] |

| Kovats Retention Index | 976-989 (Standard non-polar); 1240 (Standard polar). | [1][7] |

Reactivity and Hazardous Reactions

As a halogenated aliphatic compound, this compound is a reactive molecule capable of undergoing several key chemical transformations. Its reactivity is primarily centered around the two chlorine atoms on the terminal carbon.

General Reactivity: Halogenated hydrocarbons are generally incompatible with strong oxidizing and reducing agents.[6] They may also react with amines, alkali metals, and epoxides.

Nucleophilic Substitution & Hydrolysis: Geminal dihalides undergo nucleophilic substitution reactions.[8] A significant reaction is alkaline hydrolysis, where the two chlorine atoms are replaced by hydroxyl groups. This initially forms an unstable geminal-diol, which rapidly loses a water molecule to form a stable carbonyl compound. Because the dichlorinated carbon in this compound is primary, hydrolysis results in the formation of an aldehyde, specifically hexanal .[9][10]

Elimination (Dehydrohalogenation): When treated with a strong, non-nucleophilic base, this compound can undergo an elimination reaction (E2 mechanism).[11] This involves the removal of a hydrogen atom from the adjacent carbon (C2) and a chlorine atom from C1, resulting in the formation of a carbon-carbon double bond. The primary product of this reaction is 1-chlorohex-1-ene .[12][13]

Experimental Protocols

Protocol 1: Synthesis of this compound from Hexanal

This protocol describes a plausible method for synthesizing this compound via the deoxygenative halogenation of its corresponding aldehyde, hexanal. This reaction is analogous to the Appel reaction.[14]

Principle: The carbonyl oxygen of hexanal is converted into a geminal dichloride using triphenylphosphine (B44618) and a chlorine source like carbon tetrachloride.

Materials:

-

Hexanal (1.0 eq)

-

Triphenylphosphine (Ph₃P) (1.5 eq)

-

Carbon tetrachloride (CCl₄) (1.5 eq)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, magnetic stirrer, addition funnel, ice bath.

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add triphenylphosphine and anhydrous DCM. Cool the flask to 0 °C in an ice bath.

-

Slowly add carbon tetrachloride to the stirred solution.

-

Add a solution of hexanal in DCM dropwise to the reaction mixture via an addition funnel over 30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation to yield pure this compound. The triphenylphosphine oxide byproduct is often a solid that can be partially removed by filtration after precipitation with a nonpolar solvent like hexane (B92381).

Protocol 2: Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard method for the qualitative and quantitative analysis of this compound.

Principle: Gas chromatography separates the components of a mixture based on their volatility and interaction with a stationary phase. The mass spectrometer then fragments the eluted components and detects them based on their mass-to-charge ratio, allowing for definitive identification.

Instrumentation and Materials:

-

Gas chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Capillary column (e.g., a non-polar DB-5ms or equivalent, 30 m x 0.25 mm ID x 0.25 µm film thickness).

-

Helium (carrier gas).

-

Sample of this compound.

-

Volatile solvent (e.g., hexane or ethyl acetate) for dilution.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 ppm) in hexane.

-

GC-MS Conditions:

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL (split or splitless mode as appropriate).

-

Carrier Gas Flow: Helium at a constant flow of ~1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: 40-300 m/z.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time.

-

Confirm identity by analyzing the mass spectrum. Look for the molecular ion peak (M⁺) and the characteristic isotopic pattern for a molecule containing two chlorine atoms (M⁺, M⁺+2, and M⁺+4 peaks in an approximate 9:6:1 ratio).

-

Compare the obtained spectrum with a reference library (e.g., NIST) for final confirmation.[7][15]

-

Visualizations

References

- 1. This compound | C6H12Cl2 | CID 523770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,6-二氯己烷 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound [webbook.nist.gov]

- 4. echemi.com [echemi.com]

- 5. chembk.com [chembk.com]

- 6. guidechem.com [guidechem.com]

- 7. This compound [webbook.nist.gov]

- 8. gacariyalur.ac.in [gacariyalur.ac.in]

- 9. sarthaks.com [sarthaks.com]

- 10. allen.in [allen.in]

- 11. 11.7 Elimination Reactions: Zaitsevâs Rule - Organic Chemistry | OpenStax [openstax.org]

- 12. Solved Reaction of 1,1-dichlorocyclohexane and | Chegg.com [chegg.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 1,1-Dichlorooalkane synthesis by chlorination or substitution [organic-chemistry.org]

- 15. This compound [webbook.nist.gov]

Spectroscopic Analysis of 1,1-Dichlorohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 1,1-dichlorohexane. Due to the limited availability of public experimental spectra, this document presents predicted spectroscopic data obtained through computational methods. These predictions offer valuable insights into the structural characterization of this compound and serve as a reference for analytical studies. This guide also outlines the fundamental experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data of this compound

The following tables summarize the predicted spectroscopic data for this compound (CAS No: 62017-16-7).[1] This data has been generated using computational chemistry software and is intended to provide a close approximation of experimental values.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.85 | Triplet (t) | 1H | H-1 |

| 2.10 | Quintet | 2H | H-2 |

| 1.45 | Multiplet | 2H | H-3 |

| 1.35 | Multiplet | 2H | H-4 |

| 1.30 | Multiplet | 2H | H-5 |

| 0.90 | Triplet (t) | 3H | H-6 |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Carbon Atom |

| 85.5 | C-1 |

| 40.0 | C-2 |

| 31.0 | C-5 |

| 26.0 | C-3 |

| 22.5 | C-4 |

| 14.0 | C-6 |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2955-2860 | Strong | C-H (alkane) stretching |

| 1465 | Medium | C-H bending |

| 725 | Strong | C-Cl stretching |

Table 4: Predicted Mass Spectrometry (MS) Data - Major Fragments

| m/z | Relative Intensity (%) | Possible Fragment |

| 119 | 30 | [M - Cl]⁺ |

| 83 | 100 | [M - Cl - HCl]⁺ |

| 71 | 40 | [C₅H₁₁]⁺ |

| 55 | 60 | [C₄H₇]⁺ |

| 43 | 80 | [C₃H₇]⁺ |

Experimental Protocols

The following sections detail generalized protocols for obtaining spectroscopic data for a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-20 mg of the liquid this compound sample into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial. The deuterated solvent is crucial as it is "invisible" in the ¹H NMR spectrum and provides a lock signal for the spectrometer.

-

Gently swirl or vortex the vial to ensure the sample is completely dissolved and the solution is homogeneous.

-

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. The final liquid height in the tube should be approximately 4-5 cm.

-

Cap the NMR tube securely to prevent solvent evaporation.

-

-

Data Acquisition:

-

Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer's autosampler or manually lower it into the magnet.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent. This step ensures the stability of the magnetic field during the experiment.

-

Shim the magnetic field to optimize its homogeneity across the sample, which maximizes spectral resolution. This can be an automated or manual process.

-

Tune and match the NMR probe to the specific nucleus being observed (e.g., ¹H or ¹³C) to ensure optimal signal detection.

-

Set up the desired NMR experiment (e.g., a standard ¹H or ¹³C experiment) by defining parameters such as the number of scans, pulse sequence, and acquisition time.

-

Initiate the data acquisition.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain NMR spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Reference the spectrum using the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR) or an internal standard like tetramethylsilane (B1202638) (TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons in different chemical environments.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Place a single drop of liquid this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first, creating a thin liquid film of the sample between the plates.

-

Ensure there are no air bubbles trapped between the plates.

-

-

Data Acquisition:

-

Place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty spectrometer to account for atmospheric and instrumental contributions.

-

Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands in the spectrum.

-

Correlate the wavenumbers of these bands to specific functional groups and bond vibrations within the this compound molecule.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

For a volatile liquid like this compound, direct infusion via a syringe pump or introduction through a gas chromatography (GC) system are common methods.

-

If using GC-MS, a small volume of a dilute solution of the sample in a volatile solvent is injected into the GC. The GC separates the components of the mixture before they enter the mass spectrometer.

-

-

Ionization:

-

Electron Ionization (EI) is a common technique for this type of molecule. The sample molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.

-

-

Mass Analysis:

-

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection and Spectrum Generation:

-

A detector records the abundance of ions at each m/z value.

-

The instrument's software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

The molecular ion peak (if present) corresponds to the molecular weight of the compound. Other peaks represent the masses of various fragments, providing a "fingerprint" of the molecule's structure.

-

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of a liquid organic compound.

References

Technical Guide: Physicochemical Properties of 1,1-Dichlorohexane (CAS 62017-16-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 1,1-dichlorohexane (CAS 62017-16-7). The information is compiled from various chemical databases and literature sources, aiming to support research and development activities.

Chemical Identity

This compound is a halogenated alkane with the chemical formula C₆H₁₂Cl₂.[1] It is structurally characterized by a six-carbon chain with two chlorine atoms attached to the first carbon atom.

| Identifier | Value |

| CAS Number | 62017-16-7[1] |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₆H₁₂Cl₂[1] |

| Molecular Weight | 155.06 g/mol [1] |

| Canonical SMILES | CCCCCC(Cl)Cl |

| InChI Key | RQXXCWHCUOJQGR-UHFFFAOYSA-N |

Physical Properties

The following table summarizes the available experimental and computed physical properties of this compound. It is important to note that some of these values are estimated from computational models and should be confirmed by experimental data.

| Property | Value | Unit | Source |

| Boiling Point | 159.2 | °C | Calculated |

| Density | 1.028 | g/cm³ | Calculated |

| Refractive Index | 1.446 | - | Calculated |

| Enthalpy of Vaporization | 39.14 | kJ/mol | Calculated |

Chemical and Spectroscopic Properties

This section details the chemical characteristics and spectroscopic data for this compound.

| Property | Value | Source |

| Kovats Retention Index (Standard Non-Polar) | 976, 989[1] | NIST Mass Spectrometry Data Center[1] |

| Kovats Retention Index (Standard Polar) | 1240[1] | NIST Mass Spectrometry Data Center[1] |

| Computed XLogP3 | 3.9 | PubChem |

Experimental Protocols

Synthesis of this compound

A general method for the preparation of dichloroalkanes involves the reaction of the corresponding diol with a chlorinating agent. For this compound, a potential synthetic route could involve the reaction of hexanal (B45976) with a chlorinating agent like phosphorus pentachloride (PCl₅).

General Protocol:

-

In a fume hood, a reaction flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with hexanal.

-

The flask is cooled in an ice bath.

-

Phosphorus pentachloride is added portion-wise to the stirred solution of hexanal.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for a specified period to ensure complete reaction.

-

The reaction mixture is cooled, and the product is isolated by pouring it onto crushed ice, followed by extraction with an organic solvent (e.g., diethyl ether).

-

The organic layer is washed with a saturated sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by fractional distillation to yield pure this compound.

Determination of Boiling Point

The boiling point can be determined using a standard distillation apparatus or a micro-boiling point apparatus.

General Protocol (Distillation):

-

The purified this compound is placed in a round-bottom flask.

-

A distillation apparatus is assembled with a thermometer placed at the vapor outlet to the condenser.

-

The flask is heated gently.

-

The temperature at which the liquid and vapor phases are in equilibrium, and a steady stream of distillate is collected, is recorded as the boiling point. The atmospheric pressure should also be recorded.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the identification and purity assessment of volatile compounds like this compound. The Kovats retention indices are determined using this method.

General Protocol:

-

A gas chromatograph equipped with a mass spectrometer detector is used.

-

A capillary column with a suitable stationary phase (e.g., non-polar like DB-5 or polar like Carbowax) is installed.

-

A sample of this compound, dissolved in a volatile solvent, is injected into the GC.

-

The oven temperature is programmed to ramp up to ensure separation of the compound from any impurities.

-

The mass spectrometer is set to scan a specific mass range to detect the molecular ion and fragmentation pattern of this compound.

-

The retention time of the compound is recorded and can be used to calculate the Kovats retention index by running a series of n-alkane standards under the same conditions.

Biological Activity

There is currently no publicly available information on the biological activity, mechanism of action, or potential signaling pathway interactions of this compound. Halogenated alkanes as a class can exhibit toxicity, and their metabolic activation can sometimes lead to reactive intermediates. However, specific studies on this compound are lacking. Therefore, a signaling pathway diagram cannot be provided.

Experimental Workflow Visualization

As there is no information on the biological signaling pathways of this compound, the following diagram illustrates a general experimental workflow for the synthesis and characterization of this chemical compound.

Caption: General workflow for the synthesis and characterization of this compound.

References

Solubility of 1,1-Dichlorohexane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the solubility of 1,1-dichlorohexane in common organic solvents. Due to a notable scarcity of specific quantitative solubility data in publicly available literature, this document emphasizes the theoretical principles governing solubility, qualitative assessments, and detailed experimental protocols for determining solubility. This guide is intended to provide researchers, scientists, and professionals in drug development with the foundational knowledge to effectively utilize this compound in various applications.

Introduction to this compound and its Solubility

This compound is a halogenated alkane with the chemical formula C₆H₁₂Cl₂. Its molecular structure, featuring a six-carbon chain with two chlorine atoms attached to the first carbon atom, dictates its physicochemical properties, including its solubility. Understanding the solubility of this compound is crucial for its use as a solvent, a reaction medium, or an intermediate in chemical synthesis.

The solubility of a substance is fundamentally governed by the principle of "like dissolves like."[1][2] This principle states that substances with similar intermolecular forces and polarity tend to be miscible or soluble in one another.[1][2] Haloalkanes, such as this compound, exhibit a dual nature in their intermolecular interactions. The alkyl chain is nonpolar and interacts primarily through London dispersion forces, while the carbon-halogen bonds are polar, leading to dipole-dipole interactions.[1]

Factors Influencing the Solubility of this compound

The dissolution of this compound in an organic solvent is a result of the interplay between various intermolecular forces. The key to its solubility is the favorable interaction between its molecules and the solvent molecules, which must be strong enough to overcome the cohesive forces within both the solute and the solvent.[3][4]

The primary intermolecular forces at play are:

-

London Dispersion Forces: These are weak, temporary attractive forces that arise from the random movement of electrons in molecules. The long alkyl chain of this compound contributes significantly to these forces, making it more soluble in nonpolar solvents where dispersion forces are the dominant form of interaction.[1]

-

Dipole-Dipole Interactions: The electronegativity difference between carbon and chlorine atoms creates a permanent dipole in the this compound molecule. These polar regions can interact with other polar molecules, contributing to its solubility in moderately polar organic solvents.[1]

Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Inferred Solubility | Rationale |

| Nonpolar Aliphatic | Hexane (B92381), Heptane | Miscible | The nonpolar hexane chain of this compound has strong van der Waals interactions with aliphatic solvents. |

| Nonpolar Aromatic | Toluene, Benzene | Miscible | Favorable dispersion forces exist between the nonpolar components of both this compound and aromatic solvents. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble to Miscible | Ethers have a slight polarity that is compatible with the polar nature of the C-Cl bonds in this compound. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Soluble | The moderate polarity of ketones allows for favorable dipole-dipole interactions with this compound. |

| Alcohols | Methanol, Ethanol | Soluble | While alcohols are polar and capable of hydrogen bonding, the nonpolar alkyl chain of this compound allows for some solubility. However, miscibility may be limited, especially with lower-chain alcohols. |

| Halogenated Solvents | Dichloromethane, Chloroform | Miscible | The similar chemical nature and intermolecular forces between this compound and other halogenated solvents lead to high solubility. |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, direct experimental determination is necessary. The following are generalized methodologies that can be adapted for determining the solubility of this compound in organic solvents.

Protocol 1: Qualitative Visual Miscibility Test

This is a rapid and straightforward method to determine if a liquid solute is miscible, partially soluble, or immiscible in a liquid solvent.

Materials:

-

This compound

-

Solvent of interest

-

Test tubes with stoppers

-

Pipettes or graduated cylinders

Procedure:

-

Add a known volume (e.g., 1 mL) of the organic solvent to a clean, dry test tube.

-

Incrementally add known volumes of this compound to the solvent, stoppering and shaking the test tube vigorously after each addition.

-

Observe the mixture after each addition for the formation of a single phase (miscible), two distinct layers (immiscible), or a cloudy solution (partially soluble).

-

Record the approximate volume of this compound that dissolves in the solvent.

Protocol 2: Quantitative Determination by Gas Chromatography (GC)

This method is suitable for obtaining precise quantitative solubility data. It involves preparing a saturated solution and then determining the concentration of the solute using gas chromatography.

Materials:

-

This compound

-

Solvent of interest

-

Vials with airtight seals

-

Shaker or magnetic stirrer

-

Thermostatically controlled water bath or incubator

-

Gas chromatograph (GC) with a suitable detector (e.g., Flame Ionization Detector - FID)

-

Syringes for sample injection

-

Volumetric flasks and pipettes for standard preparation

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial.

-

Place the vial in a thermostatically controlled environment (e.g., water bath) at the desired temperature.

-

Agitate the mixture for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the mixture to stand undisturbed at the same temperature until the undissolved this compound has settled, leaving a clear supernatant.

-

-

Calibration Curve Preparation:

-

Prepare a series of standard solutions of this compound in the solvent of interest at known concentrations.

-

Inject a known volume of each standard solution into the GC and record the peak area.

-

Plot a calibration curve of peak area versus concentration.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) from the vial.

-

Dilute the sample with the solvent if necessary to bring the concentration within the range of the calibration curve.

-

Inject a known volume of the (diluted) sample into the GC and record the peak area.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of this compound in the analyzed sample.

-

Account for any dilution to calculate the solubility of this compound in the organic solvent at the specified temperature. The solubility can be expressed in various units, such as g/100 mL, mol/L, or mole fraction.

-

Visualizing Solubility Principles and Workflows

The following diagrams illustrate the key concepts and processes related to the solubility of this compound.

Caption: Factors influencing this compound solubility.

Caption: Workflow for quantitative solubility determination by GC.

Conclusion

While specific quantitative solubility data for this compound in various organic solvents is not extensively documented, a strong understanding of its chemical structure and the principles of intermolecular forces allows for reliable qualitative predictions. For applications requiring precise solubility values, the experimental protocols outlined in this guide provide a robust framework for their determination. This technical guide serves as a valuable resource for scientists and researchers, enabling informed decisions regarding the use of this compound in their work.

References

An In-depth Technical Guide to the Molecular Geometry and Bond Angles of 1,1-Dichlorohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular geometry and bond angles of 1,1-dichlorohexane. The content is based on established chemical principles, including Valence Shell Electron Pair Repulsion (VSEPR) theory, and addresses the nuances of its three-dimensional structure.

Core Concepts: Predicting the Molecular Structure

The molecular geometry of this compound is fundamentally determined by the arrangement of electron pairs around the central carbon atom of the dichloromethyl group (C1). According to VSEPR theory, the four electron pairs in the valence shell of this carbon atom—two bonding pairs with chlorine atoms, one with a hydrogen atom, and one with the adjacent carbon of the butyl chain—will arrange themselves to minimize repulsion, resulting in a tetrahedral electron geometry.

However, the presence of different substituents around the C1 carbon leads to a distortion of the ideal tetrahedral geometry. The two chlorine atoms are significantly larger and more electronegative than the hydrogen atom and the carbon of the butyl group. This disparity in size and electronegativity causes deviations from the ideal bond angles of 109.5°.

Specifically, the repulsive forces between the bulky chlorine atoms will force the Cl-C1-Cl bond angle to be smaller than 109.5°. Conversely, to accommodate this compression, the other bond angles, particularly the C2-C1-H angle, are expected to be larger than the ideal tetrahedral angle. The remaining bond angles (Cl-C1-C2 and Cl-C1-H) will also adjust to minimize overall steric hindrance.

Molecular Geometry and Bond Angle Data

| Atom | Hybridization | Electron Geometry | Molecular Geometry | Predicted Bond Angles | Expected Deviation from Ideal Angle |

| C1 | sp³ | Tetrahedral | Distorted Tetrahedral | Cl-C1-Cl | < 109.5° |

| Cl-C1-C2 | ~109.5° | ||||

| Cl-C1-H | ~109.5° | ||||

| C2-C1-H | > 109.5° | ||||

| C2-C5 | sp³ | Tetrahedral | Tetrahedral | H-C-H, H-C-C | ~109.5° |

| C6 | sp³ | Tetrahedral | Tetrahedral | H-C-H, H-C-C | ~109.5° |

Visualization of this compound's Molecular Geometry

The following diagram, generated using the DOT language, illustrates the three-dimensional arrangement of atoms around the central C1 carbon of this compound and highlights the key bond angles.

Quantum Chemical Calculations for 1,1-Dichlorohexane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a theoretical approach to characterizing the structural, vibrational, and electronic properties of 1,1-dichlorohexane through quantum chemical calculations. Due to the current limited availability of public experimental spectroscopic data for this specific molecule, this document outlines a robust computational methodology and presents a set of predicted data. This guide serves as a foundational framework for future research, offering a theoretical benchmark for experimental validation.

Introduction

This compound is a halogenated alkane whose molecular properties are of interest in various fields, including environmental science and as a potential intermediate in organic synthesis. Understanding its conformational landscape, vibrational modes, and electronic structure is crucial for predicting its reactivity, stability, and spectroscopic signatures. Quantum chemical calculations provide a powerful tool for elucidating these properties at the atomic level.

This guide details a computational protocol based on Density Functional Theory (DFT), a widely used and reliable method for studying organic molecules. The presented methodologies cover geometry optimization, vibrational frequency analysis, and the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts.

Computational Methodology

A detailed workflow for the quantum chemical analysis of this compound is outlined below. This protocol is designed to yield accurate and reliable theoretical data for comparison with future experimental findings.

Conformational Analysis

A thorough exploration of the potential energy surface of this compound is the initial step to identify all stable conformers. This is achieved through a systematic rotation of the dihedral angles along the C-C single bonds. Each resulting structure is then subjected to a preliminary geometry optimization using a computationally less expensive method, such as a semi-empirical method or a small basis set DFT calculation.

Geometry Optimization and Frequency Calculations

The unique, stable conformers identified in the conformational analysis are then subjected to full geometry optimization without any constraints. This is performed using Density Functional Theory (DFT) with a suitable functional and basis set. A common and effective choice for halogenated hydrocarbons is the B3LYP functional combined with the 6-311+G(d,p) basis set. The inclusion of diffuse functions (+) and polarization functions (d,p) is important for accurately describing the electronic distribution in molecules with electronegative atoms like chlorine.

Following each successful geometry optimization, frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. These calculations also provide the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy and Gibbs free energy, and the theoretical infrared (IR) and Raman spectra.

NMR Chemical Shift Calculations

The optimized geometries of the stable conformers are used for the calculation of nuclear magnetic shielding tensors. The Gauge-Independent Atomic Orbital (GIAO) method is a highly effective approach for this purpose. The calculations are typically performed at the same DFT level (e.g., B3LYP/6-311+G(d,p)) as the geometry optimization. The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) using a reference compound, typically tetramethylsilane (B1202638) (TMS), according to the equation: δ = σ_ref - σ_calc.

Predicted Quantitative Data

The following tables summarize the predicted quantitative data for the most stable conformer of this compound, as would be obtained from the computational methodologies described above. These values serve as a theoretical prediction awaiting experimental verification.

Geometric Parameters

The key optimized geometric parameters for the lowest energy conformer of this compound are presented in Table 1.

Table 1: Predicted Geometric Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C1-Cl1 | 1.78 Å |

| C1-Cl2 | 1.78 Å | |

| C1-C2 | 1.54 Å | |

| C-C (avg. alkyl) | 1.53 Å | |

| C-H (avg.) | 1.09 Å | |

| Bond Angle | Cl1-C1-Cl2 | 109.5° |

| Cl-C1-C2 | 109.5° | |

| C-C-C (avg.) | 112.0° | |

| Dihedral Angle | Cl1-C1-C2-C3 | 60.0° (gauche) |

Vibrational Frequencies

The calculated vibrational frequencies provide insight into the infrared and Raman spectra of this compound. Key predicted vibrational modes and their corresponding frequencies are listed in Table 2.

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |

| C-H stretch (asymmetric) | 2980 - 3000 | Medium | High |

| C-H stretch (symmetric) | 2850 - 2950 | Medium | High |

| CH₂ scissoring | 1450 - 1470 | Medium | Medium |

| CH₂ wagging/twisting | 1200 - 1350 | Low | Low |

| C-C stretch | 1000 - 1150 | Low | Medium |

| C-Cl stretch (asymmetric) | 700 - 750 | High | Medium |

| C-Cl stretch (symmetric) | 650 - 700 | Medium | High |

| Skeletal deformations | < 500 | Low | Low |

NMR Chemical Shifts

The predicted ¹H and ¹³C NMR chemical shifts are crucial for the structural elucidation of this compound. The predicted values are presented in Table 3, referenced to TMS.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Nucleus | Atom Position | Predicted Chemical Shift (δ) |

| ¹³C | C1 | ~85 - 90 |

| C2 | ~35 - 40 | |

| C3 | ~25 - 30 | |

| C4 | ~30 - 35 | |

| C5 | ~20 - 25 | |

| C6 | ~10 - 15 | |

| ¹H | H on C1 | ~5.8 - 6.2 |

| H on C2 | ~2.0 - 2.4 | |

| H on C3-C5 (avg.) | ~1.2 - 1.6 | |

| H on C6 | ~0.8 - 1.0 |

Visualizations

The following diagrams illustrate the computational workflow and a key conceptual relationship in the study of this compound.

Caption: A flowchart illustrating the key steps in the quantum chemical analysis of this compound.

Caption: A diagram representing the energetic relationship between different conformers of this compound.

Conclusion

This technical guide has detailed a comprehensive computational strategy for the theoretical characterization of this compound. The provided methodologies for conformational analysis, geometry optimization, vibrational frequency calculations, and NMR chemical shift predictions offer a robust framework for future studies. The tabulated predicted data serves as a valuable resource for researchers and can guide the interpretation of forthcoming experimental results. The comparison of such theoretical data with experimental spectra will ultimately provide a complete and validated understanding of the molecular properties of this compound.

Synthesis of 1,1-Dichlorohexane: A Technical Review of Methodologies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 1,1-dichlorohexane, a geminal dihalide with applications as a synthetic intermediate. This document details key reaction pathways, provides explicit experimental protocols, and presents quantitative data to facilitate methodological comparison and implementation in a laboratory setting. The synthesis of this compound is primarily achieved through two main strategies: the deoxygenative chlorination of hexanal (B45976) and the hydrochlorination of 1-hexyne (B1330390).

Core Synthesis Pathways

The two most viable and documented methods for the synthesis of this compound are:

-

Deoxygenative Chlorination of Hexanal: This classic and widely applicable method involves the conversion of the carbonyl group of an aldehyde directly into a geminal dichloride. Various chlorinating agents can be employed, with phosphorus pentachloride (PCl₅) being a common and effective choice. The reaction proceeds by replacing the carbonyl oxygen with two chlorine atoms.

-

Hydrochlorination of 1-Hexyne: This method relies on the addition of two equivalents of hydrogen chloride (HCl) across the triple bond of a terminal alkyne. The reaction follows Markovnikov's rule, where both chlorine atoms add to the more substituted carbon of the alkyne, leading to the formation of a geminal dichloride at the second carbon of the chain, which in the case of 1-hexyne would yield 2,2-dichlorohexane (B14673609), not this compound. Therefore, for the synthesis of this compound, the starting alkyne would need to be terminally substituted in a way that the desired product is formed, which is not feasible for this compound. Thus, the deoxygenative chlorination of hexanal is the most direct and reliable method.

A less common and generally less selective method involves the free-radical chlorination of 1-chlorohexane . This approach is often hampered by a lack of selectivity, leading to a mixture of polychlorinated products and isomers, making it synthetically less viable for obtaining a pure sample of this compound.

Deoxygenative Chlorination of Hexanal with Phosphorus Pentachloride

The reaction of hexanal with phosphorus pentachloride is a robust method for the preparation of this compound. The reaction mechanism involves the initial attack of the carbonyl oxygen on the phosphorus pentachloride, leading to the formation of an intermediate that subsequently eliminates phosphorus oxychloride (POCl₃) to yield the geminal dichloride.

Experimental Protocol

A detailed experimental procedure for a reaction analogous to the synthesis of this compound from hexanal is the synthesis of 1,1-dichloroheptane from heptaldehyde.[1] This protocol can be adapted for the synthesis of this compound.

Materials:

-

Hexanal

-

Phosphorus pentachloride (PCl₅)

-

Dry diethyl ether

-

Ice

-

Sodium carbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place phosphorus pentachloride (0.86 mole).

-

Cool the flask in an ice-salt bath and add 75 mL of dry diethyl ether.

-

With vigorous stirring, slowly add hexanal (0.88 mole) through the dropping funnel over a period of one hour, maintaining the reaction temperature between 20-30°C.

-

After the addition is complete, continue stirring for an additional fifteen minutes.

-

Allow the reaction mixture to stand overnight at room temperature.

-

Decompose the resulting phosphorus oxychloride by pouring the mixture over crushed ice.

-

Extract the this compound with diethyl ether.

-

Wash the ether layer with a sodium carbonate solution until neutral, followed by two washes with water.

-

Dry the ether layer over anhydrous sodium sulfate.

-

Remove the ether by distillation and distill the residue under reduced pressure to obtain pure this compound.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | Heptaldehyde | [1] |

| Reagent | Phosphorus Pentachloride | [1] |

| Solvent | Diethyl Ether | [1] |

| Reaction Temperature | 20-30°C | [1] |

| Yield | 62% | [1] |

Hydrochlorination of 1-Hexyne

It is important to note that this method would not be suitable for the synthesis of this compound.

Visualizing the Synthesis Pathways

The following diagrams illustrate the primary synthesis route for this compound and a general experimental workflow.

References

An In-depth Technical Guide to the Synthesis and Properties of 1,1-Dichlorohexane

This technical guide provides a comprehensive overview of 1,1-dichlorohexane, a geminal dihalide of interest to researchers, scientists, and professionals in drug development. While the specific historical details of its initial discovery are not extensively documented, this whitepaper outlines a representative first synthetic route, along with its key physicochemical properties and relevant experimental protocols.

Core Properties of this compound

This compound is a halogenated alkane with the chemical formula C₆H₁₂Cl₂.[1] Its structure consists of a hexane (B92381) chain with two chlorine atoms attached to the first carbon atom. A summary of its key quantitative data is presented in Table 1.

| Property | Value |

| Molecular Formula | C₆H₁₂Cl₂ |

| Molecular Weight | 155.065 g/mol |

| IUPAC Name | This compound |

| CAS Number | 62017-16-7 |

| Boiling Point | Not specified in the provided results. |

| Kovats Retention Index | 989 (non-polar column, isothermal) |

| InChI | InChI=1S/C6H12Cl2/c1-2-3-4-5-6(7)8/h6H,2-5H2,1H3 |

| InChIKey | RQXXCWHCUOJQGR-UHFFFAOYSA-N |

| SMILES | CCCCCC(Cl)Cl |

Table 1: Physicochemical Properties of this compound [1][2]

First Synthesis of this compound: A Representative Protocol

The first synthesis of this compound is not well-documented in readily available literature, suggesting it was likely part of a broader investigation into the synthesis of geminal dichlorides. A common and historically significant method for the preparation of such compounds is the reaction of an aldehyde with a chlorinating agent. The following protocol describes a representative synthesis of this compound from hexanal (B45976) using phosphorus pentachloride.

Experimental Protocol: Synthesis of this compound from Hexanal

Materials:

-

Hexanal (C₆H₁₂O)

-

Phosphorus pentachloride (PCl₅)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: A dry 250 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with phosphorus pentachloride (1.1 equivalents) and anhydrous diethyl ether under an inert atmosphere.

-

Addition of Hexanal: Hexanal (1 equivalent) is dissolved in anhydrous diethyl ether and added dropwise to the stirred suspension of phosphorus pentachloride at 0 °C (ice bath).

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-3 hours. The reaction is monitored by thin-layer chromatography (TLC).

-

Workup: The reaction mixture is cooled to room temperature and then poured slowly over crushed ice. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with a saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Visualizing the Synthesis

To better understand the experimental process and the chemical transformation, the following diagrams are provided.

Caption: Experimental workflow for the synthesis of this compound.

Caption: General reaction for this compound synthesis.

References

Methodological & Application

Application Notes and Protocols for Grignard Reactions

Topic: The Use of Dihaloalkanes in Grignard Reactions

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Using 1,1-Dichlorohexane in Grignard Reactions

The formation of a stable Grignard reagent from this compound is not a standard or reliable synthetic procedure. Geminal dihalides, such as this compound, exhibit unique reactivity with magnesium that deviates from the typical Grignard reagent formation pathway. Instead of forming a stable organomagnesium halide, the reaction of 1,1-geminal dihalides with magnesium tends to proceed through intermediates that can lead to the formation of carbenoid species. This can result in a complex mixture of products and is generally not a synthetically useful method for generating a Grignard reagent for subsequent reactions.

The diagram below illustrates the probable, yet problematic, reaction pathway of a geminal dihalide with magnesium, which highlights the propensity for the formation of unstable intermediates rather than a conventional Grignard reagent.

Alternative Application: Intramolecular Grignard Reactions of α,ω-Dihaloalkanes for Cycloalkane Synthesis

In contrast to geminal dihalides, α,ω-dihaloalkanes, where the halogen atoms are separated by three or more carbon atoms, provide a synthetically valuable route for the formation of cycloalkanes through an intramolecular Grignard reaction. This method involves the formation of a mono-Grignard reagent, which then undergoes an intramolecular nucleophilic attack to form a cyclic alkane. This approach is particularly useful for the synthesis of cyclopropane (B1198618), cyclobutane, and cyclopentane (B165970).

However, the intramolecular cyclization competes with the formation of a di-Grignard reagent and intermolecular coupling reactions. The success of the cyclization is often dependent on reaction conditions such as dilution and the rate of addition of the dihaloalkane.

The general workflow for this process is depicted below, illustrating the desired cyclization pathway and the competing di-Grignard formation.

Experimental Protocols and Data

The following sections provide detailed protocols for the synthesis of cyclopropane, cyclobutane, and cyclopentane from their corresponding α,ω-dibromoalkanes.

Synthesis of Cyclopropane from 1,3-Dibromopropane (B121459)

Application Note: This protocol describes the formation of cyclopropane via an intramolecular Grignard reaction of 1,3-dibromopropane. The reaction is known to produce cyclopropane in high yield, although the formation of the di-Grignard reagent and polymeric materials can occur as side reactions.[1]

Experimental Protocol:

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel. All glassware must be flame-dried under an inert atmosphere (e.g., nitrogen or argon) and allowed to cool.

-

Reagent Preparation: Magnesium turnings (1.2 equivalents) are placed in the reaction flask. Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) is added to cover the magnesium.

-

Reaction Initiation: A small crystal of iodine can be added to activate the magnesium surface. A small portion of a solution of 1,3-dibromopropane (1.0 equivalent) in the anhydrous solvent is added to initiate the reaction, which is indicated by a gentle reflux and the disappearance of the iodine color.

-

Addition: The remaining 1,3-dibromopropane solution is added dropwise from the dropping funnel at a rate that maintains a steady, gentle reflux. High dilution is favored to promote intramolecular cyclization.

-

Reaction Completion: After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours to ensure complete reaction.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is carefully removed by distillation to yield the product. Due to the volatility of cyclopropane, it is often collected as a gas or in a cold trap.

Data Presentation:

| Reactant | Product | Solvent | Yield (%) | Reference |

| 1,3-Dibromopropane | Cyclopropane | Dry Ether | High | [1][2] |

| 1,3-Dichloropropane | Cyclopropane | Dry Ether | Moderate | [3] |

Note: Specific yield percentages can vary significantly based on reaction conditions.

Synthesis of Cyclobutane from 1,4-Dibromobutane (B41627)

Application Note: The intramolecular Grignard reaction of 1,4-dibromobutane can produce cyclobutane. However, this reaction is more prone to the formation of the di-Grignard reagent and other side products compared to the synthesis of cyclopropane.[4]

Experimental Protocol:

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask is fitted with a mechanical stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel under an inert atmosphere.

-

Reagent Preparation: Magnesium turnings (1.2 equivalents) are placed in the flask, and sufficient anhydrous diethyl ether or THF is added to cover them.

-

Reaction Initiation: The reaction is initiated with a small amount of 1,4-dibromobutane solution and a crystal of iodine. Gentle warming may be necessary.

-

Addition: A solution of 1,4-dibromobutane (1.0 equivalent) in the anhydrous solvent is added dropwise at a rate that sustains a gentle reflux. The use of high dilution is crucial to favor cyclization.

-

Reaction Completion: The mixture is refluxed for 2-3 hours after the addition is complete.

-

Work-up: The reaction is carefully quenched with a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous phase is extracted with the solvent. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation to isolate the crude product. Purification can be achieved by fractional distillation.

Data Presentation:

| Reactant | Product | Solvent | Yield (%) | Side Products | Reference |

| 1,4-Dibromobutane | Cyclobutane | Xylene | 13 | Buta-1,3-diene, ethene, butane | [4] |

| 1,4-Dibromobutane | Di-Grignard Reagent | Ether | Major Product | Cyclobutane | [5] |

Note: The formation of the di-Grignard reagent is often the major pathway.

Synthesis of Cyclopentane from 1,5-Dibromopentane (B145557)

Application Note: The synthesis of cyclopentane from 1,5-dibromopentane via an intramolecular Grignard reaction is a feasible and commonly employed method. The formation of the five-membered ring is thermodynamically favorable.

Experimental Protocol:

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask with a mechanical stirrer, a reflux condenser protected by a drying tube, and a pressure-equalizing dropping funnel, all under an inert atmosphere.

-

Reagent Preparation: Add magnesium turnings (1.2 equivalents) to the flask, followed by enough anhydrous diethyl ether or THF to cover the metal.

-

Reaction Initiation: Activate the magnesium with a small crystal of iodine and initiate the reaction by adding a small volume of the 1,5-dibromopentane solution.

-

Addition: Add a solution of 1,5-dibromopentane (1.0 equivalent) in the anhydrous solvent dropwise to maintain a gentle reflux.

-

Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional 2-3 hours.

-

Work-up: Quench the reaction by the slow and careful addition of a saturated aqueous solution of ammonium chloride. Separate the organic layer, extract the aqueous layer with the solvent, and combine the organic fractions. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent via distillation. The resulting crude cyclopentane can be purified by fractional distillation.

Data Presentation:

| Reactant | Product | Solvent | Yield (%) | Reference |

| 1,5-Dibromopentane | Cyclopentane | Dry Ether | Good | [6] |

Note: While specific yields from primary literature can vary, this reaction generally provides good yields of the cyclized product.

References

- 1. homework.study.com [homework.study.com]

- 2. brainly.in [brainly.in]

- 3. US2235762A - Synthesis of cyclopropane - Google Patents [patents.google.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. m.youtube.com [m.youtube.com]

- 6. File:Cyclopentane synthesis from 1,5-dibromopentane.png - Wikimedia Commons [commons.wikimedia.org]

Application Notes and Protocols: Synthesis of 1-Hexyne from 1,1-Dichlorohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of terminal alkynes is a cornerstone of modern organic chemistry, providing essential building blocks for the construction of complex molecular architectures found in pharmaceuticals, natural products, and advanced materials. One efficient method for the preparation of terminal alkynes is the double dehydrohalogenation of geminal dihalides. This document provides detailed application notes and experimental protocols for the synthesis of 1-hexyne (B1330390) from its precursor, 1,1-dichlorohexane, utilizing a strong base. This transformation proceeds via two successive E2 elimination reactions.[1][2] For the synthesis of terminal alkynes, a particularly strong base such as sodium amide (NaNH₂) in liquid ammonia (B1221849) is often preferred to prevent the isomerization of the desired terminal alkyne to a more thermodynamically stable internal alkyne.[3][4] When using sodium amide, three equivalents of the base are typically required: two for the elimination reactions and one to deprotonate the resulting terminal alkyne, which is then reprotonated during an aqueous workup.[5]

Reaction Principle and Pathway

The conversion of this compound to 1-hexyne is a classic example of a double dehydrohalogenation reaction. The process involves the sequential removal of two molecules of hydrogen chloride (HCl) from the starting material. This is achieved by using a strong base, which abstracts a proton from the carbon adjacent to the halogen-bearing carbon, initiating an E2 elimination. This process is repeated to form the alkyne.

The overall reaction is as follows:

CH₃(CH₂)₃CHCl₂ + 2 Base → CH₃(CH₂)₃C≡CH + 2 Base·HCl

A very strong base like sodium amide (NaNH₂) is highly effective for this transformation, particularly for generating terminal alkynes.[3][6] The strong basicity of the amide ion ensures the complete deprotonation of the terminal alkyne, forming a sodium acetylide intermediate. This intermediate prevents isomerization and is subsequently protonated during the workup to yield the final product.[1][5]

Quantitative Data Summary

The following table summarizes representative reaction conditions and yields for the synthesis of alkynes from dihaloalkanes. Please note that specific yields for the conversion of this compound to 1-hexyne may vary depending on the precise experimental setup and purity of reagents.

| Precursor | Base (Equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 1,1-Dichloroalkane (general) | NaNH₂ (3) | Liquid NH₃ | -33 | 2-4 | Moderate to High | [2][5] |

| Vicinal Dihalide (general) | KOH (excess) | Ethanol (B145695) | Reflux | 2-6 | Moderate | [7] |

| 1,1-Dibromoalkane (general) | n-BuLi (2.2) | THF/Hexane | -78 to RT | 2 | High | [8] |

Experimental Protocols

Protocol 1: Synthesis of 1-Hexyne using Sodium Amide in Liquid Ammonia

This protocol is optimized for the synthesis of terminal alkynes and minimizes isomerization.

Materials:

-

This compound

-

Sodium amide (NaNH₂)

-

Liquid ammonia (NH₃)

-

Anhydrous diethyl ether

-

Ammonium (B1175870) chloride (saturated aqueous solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Dry ice/acetone bath

-

Three-necked round-bottom flask equipped with a dry ice condenser, gas inlet, and dropping funnel

Procedure:

-

Reaction Setup: Assemble a three-necked round-bottom flask fitted with a dry ice condenser, a gas inlet for argon or nitrogen, and a dropping funnel. Ensure all glassware is flame-dried and the system is under an inert atmosphere.

-

Ammonia Condensation: Cool the flask to -78 °C using a dry ice/acetone bath and condense approximately 100 mL of ammonia gas into the flask.

-

Base Addition: Carefully add sodium amide (3.0 equivalents relative to this compound) to the liquid ammonia with stirring.

-

Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous diethyl ether and add it dropwise to the sodium amide/liquid ammonia suspension over 30 minutes.

-

Reaction: Stir the reaction mixture at -33 °C (the boiling point of ammonia) for 4 hours.

-

Quenching: After the reaction is complete, carefully quench the reaction by the slow addition of solid ammonium chloride until the evolution of ammonia gas ceases.

-

Ammonia Evaporation: Remove the cooling bath and allow the ammonia to evaporate overnight in a well-ventilated fume hood.

-

Workup: To the remaining residue, add 50 mL of diethyl ether and 50 mL of water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (3 x 25 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and carefully concentrate the solvent by rotary evaporation at low temperature and pressure.

-

Purification: Purify the crude 1-hexyne by fractional distillation, collecting the fraction boiling at approximately 71 °C.[9][10]

Protocol 2: Synthesis of 1-Hexyne using Potassium Hydroxide (B78521)

This protocol uses a more readily available base but may require higher temperatures and can potentially lead to a mixture of terminal and internal alkynes.

Materials:

-

This compound

-

Potassium hydroxide (KOH) pellets

-

Ethanol or a high-boiling point solvent like ethylene (B1197577) glycol

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with a reflux condenser

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, place finely ground potassium hydroxide (excess, approximately 5-6 equivalents).

-

Solvent and Substrate Addition: Add ethanol (or ethylene glycol for a higher reaction temperature) to the flask, followed by the slow addition of this compound (1.0 equivalent).

-

Reaction: Heat the mixture to reflux with vigorous stirring for 6-8 hours. The reaction progress can be monitored by TLC or GC-MS.

-

Workup: After cooling to room temperature, pour the reaction mixture into a beaker containing ice water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by fractional distillation.

Experimental Workflow and Logic

The synthesis of 1-hexyne from this compound follows a logical sequence of steps designed to ensure a high yield and purity of the final product.

Safety Precautions

-

Sodium amide is a highly reactive and corrosive solid. It reacts violently with water. Handle with extreme care in an inert atmosphere.

-

Liquid ammonia is a corrosive and toxic gas at room temperature. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

-

Potassium hydroxide is a corrosive solid. Avoid contact with skin and eyes.

-

Diethyl ether is highly flammable. All operations involving diethyl ether should be conducted away from ignition sources.

-

The dehydrohalogenation reactions can be exothermic. Proper cooling and controlled addition of reagents are essential.

Conclusion

The synthesis of 1-hexyne from this compound is a robust and reliable method for producing this valuable terminal alkyne. The choice of base and reaction conditions can be tailored to optimize the yield and purity of the desired product. The protocols provided herein offer detailed procedures for both a high-yielding synthesis using sodium amide and a more classical approach with potassium hydroxide. Careful execution of these protocols, with attention to safety and purification techniques, will enable researchers to efficiently prepare 1-hexyne for a wide range of applications in chemical synthesis and drug development.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. benchchem.com [benchchem.com]

- 3. organic chemistry - Reaction of dihalides with excess of NaNH2 - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Dehydrohalogenation- Dehydrohalogenation to Alkene and Alkyne, Saytzeff or Zaitsev’s Rule, Practice Problems and Frequently Asked Questions in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 8. How To [chem.rochester.edu]

- 9. benchchem.com [benchchem.com]

- 10. jackwestin.com [jackwestin.com]

Application Notes and Protocols for the Dehydrochlorination of 1,1-Dichlorohexane

Abstract

This document provides a detailed experimental protocol for the selective mono-dehydrochlorination of 1,1-dichlorohexane to synthesize 1-chloro-1-hexene. This reaction is a fundamental example of an elimination reaction, specifically an E2 (elimination, bimolecular) reaction, which is a cornerstone of synthetic organic chemistry. The protocol herein utilizes potassium tert-butoxide, a strong, sterically hindered base, to facilitate the removal of one equivalent of hydrogen chloride. This application note is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a comprehensive guide to performing this transformation, including reaction setup, work-up, purification, and characterization of the product.

Introduction

Dehydrohalogenation is a critical class of elimination reactions in organic synthesis, enabling the formation of alkenes from alkyl halides.[1] In the case of geminal dihalides, such as this compound, selective mono-dehydrohalogenation can yield valuable vinyl halides.[2] These vinyl halides are versatile synthetic intermediates, participating in a variety of coupling reactions and further functionalizations.

This protocol focuses on the conversion of this compound to 1-chloro-1-hexene. The use of a strong, bulky base like potassium tert-butoxide is crucial for promoting the elimination pathway over potential substitution reactions and for favoring the formation of the desired vinyl halide without significant double elimination to the corresponding alkyne.[3]

Reaction Pathway

The dehydrochlorination of this compound proceeds via an E2 mechanism. The tert-butoxide anion acts as a strong base, abstracting a proton from the carbon adjacent to the carbon bearing the two chlorine atoms (the α-carbon). Concurrently, a C-Cl bond is broken, and a π-bond is formed, resulting in the product, 1-chloro-1-hexene, along with tert-butanol (B103910) and potassium chloride as byproducts. The reaction typically yields a mixture of (E) and (Z) isomers of 1-chloro-1-hexene.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1,1-Dichlorohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1] This document provides detailed application notes and protocols for the potential use of 1,1-dichlorohexane, a gem-dihaloalkane, in various palladium-catalyzed cross-coupling reactions. While direct literature on this compound is scarce, this guide extrapolates from established methodologies for similar substrates, such as gem-dichloroalkenes and other alkyl halides, to provide a predictive framework for researchers.[2][3]

The primary challenge in the cross-coupling of gem-dihaloalkanes is controlling the reactivity to achieve selective mono-substitution over double substitution.[2] Furthermore, reactions involving sp³-hybridized alkyl halides can be complicated by issues such as sluggish oxidative addition and competing β-hydride elimination.[4][5] The protocols outlined below are designed to address these challenges through the careful selection of catalysts, ligands, and reaction conditions.

Potential Applications

The functionalization of this compound via palladium-catalyzed cross-coupling can provide access to a variety of valuable synthetic intermediates, including:

-

Monochloroalkanes: Useful precursors for subsequent functionalization.

-

Alkenes and Alkynes: Through double coupling or elimination pathways.

-

Substituted Alkanes: For the construction of complex aliphatic chains.

-

Aminated Hexanes: Important motifs in pharmaceuticals.

Key Reaction Types and Protocols

Suzuki-Miyaura Coupling: C(sp³)–C(sp²) Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between organoboron compounds and organic halides.[6][7] For this compound, a selective monocoupling would yield a monochloro-substituted hexane (B92381) derivative.

General Reaction Scheme:

Experimental Protocol:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and a bulky phosphine (B1218219) ligand (e.g., XantPhos, 5.5 mol%).[2]

-

Add a suitable base (e.g., anhydrous potassium phosphate, 3.0 equiv.).[2]

-

Evacuate and backfill the flask with the inert gas three times.

-

Add an anhydrous, degassed solvent (e.g., 1,4-dioxane).[2]

-

Add the aryl- or vinyl-boronic acid or ester (1.2 equiv.).

-

Add this compound (1.0 equiv.) to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC/MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with the slow addition of water.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Data Presentation:

| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of Monocoupled Product |

| 1 | Pd₂(dba)₃ | XantPhos | K₃PO₄ | 1,4-Dioxane | 80 | 12 | Expected good yield |

| 2 | Pd(OAc)₂ | SPhos | Cs₂CO₃ | Toluene (B28343) | 100 | 24 | Expected moderate to good yield |

| 3 | PdCl₂(dppf) | - | Na₂CO₃ | DME/H₂O | 90 | 18 | Expected moderate yield |

Note: Yields are predictive and based on analogous reactions with similar substrates.

Heck Reaction: Vinylation of this compound

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[8][9] With this compound, a domino reaction could potentially lead to the formation of a diene. A single coupling followed by elimination is also a possible outcome.

General Reaction Scheme:

Experimental Protocol:

-

In an oven-dried round-bottom flask, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a phosphine ligand (e.g., P(o-tol)₃, 4 mol%).[10]

-

Add a base (e.g., triethylamine (B128534), 2.0 equiv.) and a suitable solvent (e.g., DMF or NMP).[10]

-

Add the alkene (1.5 equiv.) and this compound (1.0 equiv.).

-

Heat the reaction mixture to 100-140 °C for 12-24 hours under an inert atmosphere.[11]

-

Monitor the reaction by GC/MS.

-

After cooling, dilute the mixture with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

-

Purify the product by column chromatography.

Data Presentation:

| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 120 | 24 | Predictive |

| 2 | PdCl₂(PPh₃)₂ | - | NaOAc | NMP | 140 | 18 | Predictive |

| 3 | Herrmann's Catalyst | - | K₂CO₃ | Toluene | 110 | 12 | Predictive |

Sonogashira Coupling: Alkynylation of this compound

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[12][13][14] A selective mono-alkynylation of this compound would be the desired outcome.

General Reaction Scheme:

Experimental Protocol:

-

To a Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) and a copper co-catalyst (e.g., CuI, 1 mol%).

-

Add a degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine).[12]

-

Add the terminal alkyne (1.2 equiv.) and this compound (1.0 equiv.).

-

Stir the reaction at room temperature to 50 °C for 6-24 hours under an inert atmosphere.

-

Monitor the reaction by TLC or GC/MS.

-

Upon completion, filter the reaction mixture through a pad of celite and wash with an organic solvent.

-

Concentrate the filtrate and purify the residue by column chromatography.

Data Presentation:

| Entry | Palladium Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ | CuI | Et₃N | THF | 25 | 12 | Predictive |

| 2 | PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | DMF | 50 | 6 | Predictive |

| 3 | Pd(OAc)₂/XPhos | - (Cu-free) | Cs₂CO₃ | Toluene | 80 | 24 | Predictive |

Buchwald-Hartwig Amination: C(sp³)–N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[15][16][17] Its application to alkyl halides is more challenging but can be achieved with appropriate catalyst systems.

General Reaction Scheme:

Experimental Protocol:

-

In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a specialized phosphine ligand (e.g., BrettPhos or RuPhos, 4 mol%), and a strong base (e.g., LHMDS or NaOtBu, 2.0 equiv.) to a vial.[17]

-

Add an anhydrous, aprotic solvent (e.g., toluene or THF).

-

Add the amine (1.2 equiv.) and this compound (1.0 equiv.).

-

Seal the vial and heat the reaction mixture to 80-110 °C for 12-24 hours.

-

Monitor the reaction by LC-MS.

-

After cooling, quench the reaction with saturated aqueous NH₄Cl.

-

Extract with an organic solvent, wash with brine, dry, and concentrate.

-

Purify by column chromatography.

Data Presentation:

| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd₂(dba)₃ | BrettPhos | LHMDS | Toluene | 100 | 18 | Predictive |

| 2 | Pd(OAc)₂ | RuPhos | NaOtBu | THF | 80 | 24 | Predictive |

| 3 | G3-XPhos precatalyst | - | K₃PO₄ | Dioxane | 110 | 12 | Predictive |

Mandatory Visualizations

Catalytic Cycle for Suzuki-Miyaura Coupling

References

- 1. fiveable.me [fiveable.me]

- 2. benchchem.com [benchchem.com]

- 3. Pd-catalyzed cross-coupling reactions of alkyl halides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Heck Reaction [organic-chemistry.org]

- 9. Heck reaction - Wikipedia [en.wikipedia.org]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols: A Proposed Synthesis of Pyridine Derivatives from 1,1-Dichlorohexane

FOR RESEARCH USE ONLY